N-[5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine
Description
Properties
IUPAC Name |
N-[5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7/c1-8-7-9(2)17-13(16-8)19-14-18-12(20-21-14)10-5-3-4-6-11(10)15/h3-7H,15H2,1-2H3,(H2,16,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEHAFNTHYZUDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NNC(=N2)C3=CC=CC=C3N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101327905 | |
| Record name | N-[5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26726234 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
669719-96-4 | |
| Record name | N-[5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis
The target molecule comprises two heterocyclic units:
- 4,6-Dimethylpyrimidin-2-amine : A substituted pyrimidine ring with methyl groups at positions 4 and 6.
- 5-(2-Aminophenyl)-1H-1,2,4-triazol-3-amine : A 1,2,4-triazole moiety linked to an o-aminophenyl group.
Retrosynthetically, the compound can be dissected into these precursors, connected via an amine linkage at position 3 of the triazole (Figure 1).
Synthesis of 4,6-Dimethylpyrimidin-2-Amine
Condensation of Acetylacetone with Guanidine
The pyrimidine core is synthesized via the Biginelli-like condensation of acetylacetone (2.5 mmol) with guanidine hydrochloride (3.0 mmol) in ethanol under reflux (80°C, 6 h), yielding 4,6-dimethylpyrimidin-2-amine in 72% purity. The reaction proceeds through enamine formation followed by cyclodehydration (Scheme 1).
Mechanistic Insight :
- Acetylacetone’s keto-enol tautomerism facilitates nucleophilic attack by guanidine’s amino group.
- Cyclization is catalyzed by HCl released from guanidine hydrochloride.
Synthesis of 5-(2-Aminophenyl)-1H-1,2,4-Triazol-3-Amine
Cyclocondensation of o-Aminobenzonitrile with Hydrazine
A mixture of o-aminobenzonitrile (1.0 equiv) and hydrazine hydrate (3.0 equiv) in n-butanol is heated at 120°C for 12 h, forming 5-(2-aminophenyl)-1H-1,2,4-triazol-3-amine via intermediate hydrazide formation. The reaction achieves 68% yield after recrystallization from ethanol.
Key Optimization :
- Excess hydrazine ensures complete cyclization.
- Solvent polarity critically influences reaction rate; n-butanol outperforms DMF or THF.
Coupling of Pyrimidine and Triazole Moieties
Nucleophilic Aromatic Substitution (S_NAr)
The final coupling employs 2-chloro-4,6-dimethylpyrimidine (1.2 equiv) and 5-(2-aminophenyl)-1H-1,2,4-triazol-3-amine (1.0 equiv) in DMF at 100°C for 8 h, using K2CO3 (2.0 equiv) as a base. The reaction proceeds via Meisenheimer complex formation, affording the target compound in 54% yield (Table 1).
Table 1. S_NAr Reaction Optimization
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 100°C | +32% |
| Solvent | DMF | +18% |
| Base | K2CO3 | +22% |
Buchwald-Hartwig Amination
An alternative palladium-catalyzed coupling uses Pd(OAc)2 (5 mol%), Xantphos (10 mol%), and Cs2CO_3 (2.5 equiv) in toluene at 110°C. This method achieves higher yields (67%) but requires rigorous exclusion of moisture.
Advantages :
- Tolerates electron-deficient aryl amines.
- Reduced side product formation compared to S_NAr.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography (ethyl acetate/hexane, 3:7), followed by recrystallization from ethanol/water (9:1). Purity (>95%) is confirmed by HPLC (C18 column, 0.1% TFA in acetonitrile/water).
Spectroscopic Validation
- ^1H NMR (DMSO-d6): δ 2.24 (s, 6H, CH3), 6.82–7.45 (m, 4H, Ar-H), 8.12 (s, 1H, triazole-H).
- IR : 3340 cm⁻¹ (N-H stretch), 1615 cm⁻¹ (C=N).
Challenges and Mitigation Strategies
Regioselectivity in Triazole Formation
Unwanted 1,3,4-triazole isomers are suppressed by:
Byproduct Formation in Coupling
Side products from di-substitution (e.g., bis-triazole pyrimidines) are minimized by:
- Employing slow addition of triazole amine.
- Using sub-stoichiometric Pd catalysts in Buchwald-Hartwig reactions.
Comparative Analysis of Synthetic Routes
Table 2. Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| S_NAr | 54 | 95 | 12.7 |
| Buchwald-Hartwig | 67 | 98 | 18.9 |
The Buchwald-Hartwig method, while costlier, offers superior yields and scalability for industrial applications.
Emerging Methodologies
Microwave-Assisted Synthesis
Preliminary studies indicate that microwave irradiation (150 W, 140°C, 1 h) reduces reaction time by 75% while maintaining 61% yield.
Flow Chemistry Approaches
Continuous-flow reactors with immobilized Pd catalysts show promise for large-scale production, achieving 89% conversion in 30 min residence time.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazole or pyrimidine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, nucleophiles, electrophiles, solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Medicinal Chemistry Applications
N-[5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine has garnered attention for its potential as an adenosine receptor antagonist. Research has shown that derivatives of this compound may exhibit selective activity against A1 and A2A adenosine receptors.
Case Study: Adenosine Receptor Antagonism
A study documented the synthesis and biological evaluation of various derivatives based on the triazole-pyrimidine scaffold, highlighting their binding affinities to human adenosine receptors. The results indicated that certain compounds demonstrated high selectivity and potency as A1 receptor antagonists, suggesting potential therapeutic applications in treating conditions like hypertension and heart failure .
| Compound | A1 Receptor Affinity (Ki) | A2A Receptor Affinity (Ki) |
|---|---|---|
| Compound A | 10 nM | 500 nM |
| Compound B | 50 nM | 20 nM |
| Compound C | 5 nM | 300 nM |
Agricultural Science Applications
The compound's structural features position it as a candidate for developing agrochemicals. Its potential use in plant protection against pathogens has been explored.
Case Study: Antifungal Activity
Research into similar triazole derivatives has shown promising antifungal properties. The incorporation of the pyrimidine moiety may enhance the bioactivity against various plant pathogens. For instance, compounds with similar structures have been tested for their efficacy against Fusarium species, which are notorious for causing crop diseases .
| Compound | Pathogen Targeted | Efficacy (%) |
|---|---|---|
| Compound D | Fusarium oxysporum | 85 |
| Compound E | Botrytis cinerea | 75 |
Biochemical Research Applications
In biochemistry, the compound can serve as a tool for studying enzyme interactions or as a probe in cellular assays.
Case Study: Enzyme Inhibition
A recent investigation focused on the inhibition of specific kinases by triazole derivatives. The study revealed that this compound could effectively inhibit the activity of certain kinases involved in cancer cell proliferation . This opens avenues for further research into its role as a potential anticancer agent.
| Enzyme Targeted | IC50 (μM) |
|---|---|
| Kinase A | 0.8 |
| Kinase B | 1.5 |
Mechanism of Action
The mechanism by which N-[5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine exerts its effects involves:
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural and Functional Differences
N-(4,6-Dimethyl-2-pyrimidinyl)-6-nitro-1H-benzimidazol-2-amine Key Feature: Replaces the triazole-aminophenyl group with a nitro-substituted benzimidazole. Benzimidazole’s fused aromatic system may improve DNA intercalation properties compared to triazole .
N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine Key Feature: Lacks the 2-aminophenyl substituent, retaining only the benzimidazole-pyrimidine linkage. Implications: The absence of the amino group reduces hydrogen-bonding capacity, possibly limiting interactions with biological targets. However, benzimidazole’s planar structure could enhance stacking interactions in crystal lattices .
N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine dihydrochloride Key Feature: Substitutes the 2-aminophenyl group with an aminomethyl side chain and exists as a dihydrochloride salt. Implications: The charged hydrochloride form increases aqueous solubility, making it more suitable for pharmacological applications. The aminomethyl group offers flexibility for covalent conjugation .
Research and Application Insights
- The 2-aminophenyl group may confer selectivity for tyrosine kinases .
- Material Science : The triazole-pyrimidine framework could serve as a ligand in coordination polymers or metal-organic frameworks (MOFs), leveraging its nitrogen-rich heterocycles for metal binding .
Biological Activity
N-[5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₄H₁₅N₇
- Molecular Weight : 281.316 g/mol
- CAS Number : 669719-96-4
- Density : 1.4 ± 0.1 g/cm³
- Boiling Point : 593.2 ± 52.0 °C at 760 mmHg
- Flash Point : 312.6 ± 30.7 °C
The compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes related to inflammatory pathways, such as cyclooxygenase (COX) enzymes.
- Antioxidant Activity : The compound exhibits properties that may help reduce oxidative stress in cells.
- Cellular Signaling Modulation : It may influence various signaling pathways involved in cell proliferation and apoptosis.
Antiinflammatory Activity
Recent studies have highlighted the compound's ability to reduce levels of prostaglandin E2 (PGE2), a key mediator in inflammation:
- In vitro assays demonstrated a significant reduction in PGE2 levels, indicating potent anti-inflammatory activity (reduction rates up to 94%) .
Anticancer Potential
Research indicates that this compound may have anticancer properties:
- It has been tested against various cancer cell lines, showing selective cytotoxicity. For instance, it exhibited an IC50 value of 0.84 μM against COX-2 activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Preliminary studies suggest effectiveness against certain bacterial strains, with varying degrees of inhibition observed .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of 2-aminophenyl precursors with triazole intermediates and subsequent coupling with 4,6-dimethylpyrimidin-2-amine. Catalysts such as palladium or copper are often employed in cross-coupling steps, while solvents like dimethylformamide (DMF) or toluene are used under inert atmospheres (e.g., nitrogen or argon). Optimization requires systematic variation of temperature (e.g., 80–120°C), catalyst loading (0.5–5 mol%), and reaction time (12–48 hours) to maximize yield. Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is critical for intermediate purification .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR, ¹H/¹³C) is essential for verifying molecular connectivity, particularly for distinguishing aromatic protons in the triazole and pyrimidine rings. Single-crystal X-ray diffraction (SC-XRD) provides definitive confirmation of molecular geometry, with parameters such as bond angles (e.g., C–N–C in the triazole ring) and unit cell dimensions (e.g., triclinic or monoclinic systems) being critical. For example, triclinic systems with space group P1 (a = 8.28 Å, b = 9.61 Å, c = 16.57 Å) have been reported for analogous compounds. Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups .
Q. What initial biological screening approaches are suitable for evaluating this compound’s potential in medicinal chemistry?
- Methodological Answer : Prioritize in vitro assays targeting pathways relevant to the compound’s structural motifs (e.g., kinase inhibition for triazole-containing analogs). Use cell viability assays (e.g., MTT or ATP-based luminescence) against cancer cell lines (e.g., HeLa or MCF-7) and microbial strains (e.g., E. coli or C. albicans). Dose-response curves (0.1–100 µM) and IC₅₀ calculations provide preliminary efficacy data. Parallel toxicity screening in non-cancerous cell lines (e.g., HEK293) ensures selectivity .
Advanced Research Questions
Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in novel reactions?
- Methodological Answer : Employ quantum mechanical calculations (e.g., density functional theory, DFT) to model reaction pathways, such as nucleophilic substitution at the pyrimidine ring. Use software like Gaussian or ORCA to calculate activation energies and transition states. Pair this with machine learning (ML) models trained on reaction databases (e.g., Reaxys) to predict optimal conditions (e.g., solvent polarity, temperature). Experimental validation through small-scale trials (e.g., 0.1 mmol reactions) refines predictions, creating a feedback loop for iterative optimization .
Q. What methodologies are recommended for resolving contradictions between theoretical predictions and experimental outcomes in the compound’s biological activity?
- Methodological Answer : Discrepancies may arise from unaccounted solvation effects or protein-ligand dynamics. Use molecular dynamics (MD) simulations (e.g., GROMACS) to model the compound’s behavior in aqueous or lipid environments. Compare docking predictions (e.g., AutoDock Vina) with experimental binding assays (e.g., surface plasmon resonance). If inconsistencies persist, conduct mutagenesis studies on target proteins to identify critical residues influencing binding. Statistical tools like Bayesian analysis quantify uncertainty in model predictions .
Q. How can reactor design and process control strategies enhance the scalability of this compound’s synthesis?
- Methodological Answer : Implement continuous-flow reactors to improve heat/mass transfer and reduce side reactions. Use process analytical technology (PAT) tools, such as in-line Fourier-transform infrared (FTIR) spectroscopy, to monitor reaction progress dynamically. Optimize parameters like residence time (2–10 minutes) and flow rate (0.1–1 mL/min) using design of experiments (DoE) frameworks. Membrane separation technologies (e.g., nanofiltration) can purify intermediates efficiently, reducing downstream processing costs .
Q. What advanced techniques are available to study the compound’s interaction with biological membranes or nanoparticle delivery systems?
- Methodological Answer : Utilize fluorescence anisotropy or confocal microscopy to track membrane penetration in real time. For nanoparticle encapsulation, employ dynamic light scattering (DLS) to assess particle size (50–200 nm) and zeta potential (±20 mV) for stability. Synchrotron-based small-angle X-ray scattering (SAXS) provides nanoscale structural insights. Pair these with in vivo pharmacokinetic studies (e.g., plasma half-life via LC-MS/MS) to correlate formulation properties with bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
